4-Benzyloxybutanamidine hydrochloride
Description
4-Benzyloxybutanamidine hydrochloride is an amidine derivative characterized by a benzyloxy group (-OCH₂C₆H₅) attached to a four-carbon butanamidine backbone, with a hydrochloride salt enhancing its stability and solubility. Amidines are nitrogen-containing compounds with broad applications in medicinal chemistry, including enzyme inhibition and receptor modulation .
Properties
CAS No. |
85173-92-8 |
|---|---|
Molecular Formula |
C11H17ClN2O |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
4-phenylmethoxybutanimidamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9H2,(H3,12,13);1H |
InChI Key |
WGRPLQHUIKFCPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(=N)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-benzyloxybutanamidine hydrochloride with pharmacologically relevant amidines, benzyloxy derivatives, and hydrochloride salts, based on structural and functional similarities.
Structural Analogs in the Amidine Family
a) 4-(Benzyloxy)benzimidamide Hydrochloride (CAS 57928-60-6)
- Structure : Features a benzyloxy group attached to a benzene ring linked to an imidamide (NH₂C=NH) moiety, forming a hydrochloride salt.
- Key Differences : Unlike 4-benzyloxybutanamidine, this compound lacks the aliphatic butanamidine chain, instead incorporating an aromatic imidamide group. This structural variation may reduce flexibility and alter binding affinity in biological systems .
- Applications : Used in synthetic intermediates for kinase inhibitors due to its planar aromatic system.
b) 4-(3-Aminophenyl)butanoic Acid Hydrochloride (CAS 1329613-52-6)
Hydrochloride Salts with Benzyl or Aromatic Moieties
a) Benzydamine Hydrochloride
- Structure : A benzindazole derivative with a tertiary amine and benzyl group.
- Key Differences : Benzydamine’s indazole ring and tertiary amine confer anti-inflammatory properties, unlike 4-benzyloxybutanamidine’s amidine group, which may target different pathways .

b) Memantine Hydrochloride
Physicochemical Properties and Toxicity
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | Toxicity Notes |
|---|---|---|---|---|---|
| 4-Benzyloxybutanamidine HCl | C₁₁H₁₇ClN₂O | ~228.7 | Amidine, Benzyloxy, HCl | High (ionic) | Limited data; handle cautiously |
| 4-(Benzyloxy)benzimidamide HCl | C₁₄H₁₅ClN₂O | 270.74 | Imidamide, Benzyloxy, HCl | Moderate | Used in controlled synthesis |
| Benzydamine HCl | C₁₉H₂₃ClN₂O | 345.86 | Indazole, Tertiary amine, HCl | High | Known anti-inflammatory agent |
Notes:
- Amidines like 4-benzyloxybutanamidine exhibit higher basicity (pKa ~11) compared to carboxylic acids (pKa ~4–5) due to protonation at the amidine nitrogen .
- Toxicity data for 4-benzyloxybutanamidine are scarce; structurally related compounds (e.g., 4-(bromomethyl)benzaldehyde) emphasize the need for cautious handling due to unstudied toxicological profiles .
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